Temanogrel hydrochloride is the hydrochloride salt form of temanogrel, a compound recognized for its role as a selective inverse agonist of the 5-hydroxytryptamine receptor 2A (5-HT2A). This compound exhibits significant potential in anti-thrombotic and vasodilating activities, making it a candidate for treating various cardiovascular conditions. Upon oral administration, it binds to and inhibits the 5-HT2A receptors located on platelet surfaces and in smooth muscle cells, effectively reducing serotonin-mediated platelet aggregation and vasoconstriction .
The synthesis of temanogrel hydrochloride involves several key steps, primarily focusing on the formation of benzamide derivatives. A common synthetic route includes the reaction of 3-methoxybenzoyl chloride with 3-(1-methyl-1H-pyrazol-5-yl)-4-(2-(morpholin-4-yl)ethoxy)aniline. This reaction typically occurs under controlled conditions to optimize yield and purity .
Temanogrel hydrochloride has the following molecular formula:
The average molecular weight is approximately . The structure features a benzamide backbone with various functional groups that contribute to its pharmacological activity.
The InChIKey for temanogrel hydrochloride is ZEOQUKRCASTCFR-UHFFFAOYSA-N, which aids in its identification in chemical databases .
Temanogrel hydrochloride can undergo several types of chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the conditions applied, leading to various derivatives that may exhibit different biological activities.
Temanogrel hydrochloride functions by selectively binding to the 5-HT2A receptor, inhibiting its activation by serotonin. This inhibition leads to a decrease in platelet aggregation and vasoconstriction. The primary molecular targets are the 5-HT2A receptors on platelets and smooth muscle cells, affecting serotonin signaling pathways that regulate vascular tone and platelet function .
Temanogrel hydrochloride has several scientific applications:
The exploration of serotonin (5-hydroxytryptamine, 5-HT) receptors in cardiovascular physiology spans over five decades, revealing complex mechanisms by which serotonin influences vascular tone and platelet function. Early pharmacological studies identified serotonin as a potent vasoconstrictor and platelet-aggregating amine, prompting research into receptor-specific antagonists. Ketanserin, a first-generation 5-HT2A antagonist, demonstrated antihypertensive and antiplatelet effects in the 1980s but exhibited significant limitations due to its additional α1-adrenergic receptor blockade, which contributed to orthostatic hypotension and other adverse effects. The subsequent development of sarpogrelate represented an advancement in selectivity, showing efficacy in inhibiting restenosis following coronary stenting with improved tolerability. These historical agents established the foundational principle that selective 5-HT2A receptor modulation could yield significant cardiovascular benefits, particularly in thrombotic conditions, but with reduced off-target effects compared to non-selective predecessors [5] [7] [10].
Arterial thrombosis pathogenesis involves multifaceted interactions between endothelial injury, platelet activation, and vasoconstriction. Serotonin occupies a unique position in this cascade as it is stored in platelet dense granules and released upon activation, creating a localized positive feedback loop. While serotonin alone is a weak platelet agonist, it potently amplifies aggregation induced by other agonists (ADP, collagen, thrombin) through 5-HT2A receptor activation on platelet membranes. Simultaneously, serotonin induces vasoconstriction in injured vessels via vascular smooth muscle 5-HT2A receptors. This dual mechanism positions 5-HT2A receptors as pivotal mediators in arterial thrombosis development. Critically, inverse agonists like temanogrel offer a therapeutic advantage over pure antagonists by not only blocking serotonin binding but also suppressing basal receptor signaling, providing more complete inhibition of 5-HT2A-mediated pathways [5] [7] [10].
Temanogrel hydrochloride (APD-791) represents the culmination of iterative medicinal chemistry efforts to optimize 5-HT2A receptor agents for cardiovascular applications. Early phenyl pyrazole derivatives demonstrated promising binding affinity but poor performance in human platelet inhibition assays, prompting systematic structural optimization. Key objectives included enhancing receptor selectivity, improving aqueous solubility for formulation, minimizing hERG channel affinity (to reduce cardiac toxicity risk), and achieving favorable pharmacokinetic profiles. The morpholinoethoxy phenyl benzamide scaffold of temanogrel emerged from structure-activity relationship (SAR) studies focused on balancing these properties. Unlike earlier 5-HT2A antagonists with significant off-target activities, temanogrel achieved >2000-fold selectivity for 5-HT2A over closely related 5-HT2B and 5-HT2C receptors, a critical advancement given the association between 5-HT2B activation and valvulopathy. This selectivity profile, combined with reduced central nervous system (CNS) penetration due to physicochemical design, positioned temanogrel as a peripherally-restricted therapeutic candidate specifically engineered for cardiovascular indications [7] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7